molecular formula C9H16N2O2 B2410634 2-(3-Hydroxyazetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1784225-54-2

2-(3-Hydroxyazetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No. B2410634
CAS RN: 1784225-54-2
M. Wt: 184.239
InChI Key: NYPSXFCXRMDJIH-UHFFFAOYSA-N
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Description

2-(3-Hydroxyazetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields such as medicine and agriculture.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyazetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by promoting the growth and development of healthy cells, thus reducing the risk of cancer.
In plants, this compound is believed to work by regulating the expression of certain genes that are involved in plant growth and development. It may also work by promoting the uptake of nutrients and water by plants, thus improving their overall health and productivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the application. In medicine, this compound has been shown to inhibit the growth of cancer cells and reduce the formation of amyloid plaques in the brain. It may also have anti-inflammatory and antioxidant effects.
In plants, this compound has been shown to promote plant growth and increase crop yield. It may also improve the plant's ability to resist stress and disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-Hydroxyazetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one in lab experiments include its potential as a powerful tool for studying cancer and Alzheimer's disease. It may also have potential as a plant growth regulator, thus improving crop yield and food security.
The limitations of using this compound in lab experiments include its complex synthesis method and potential toxicity. It may also have limited availability and high cost.

Future Directions

There are several future directions for research on 2-(3-Hydroxyazetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one. In medicine, further studies are needed to fully understand its mechanism of action and potential as an anti-cancer and Alzheimer's disease drug. In agriculture, research is needed to determine the optimal application and dosage of this compound as a plant growth regulator.
Overall, this compound has shown great potential as a tool for scientific research in various fields. Its unique chemical properties and potential applications make it an exciting area of study for researchers around the world.

Synthesis Methods

The synthesis of 2-(3-Hydroxyazetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a complex process that requires expertise in organic chemistry. The most commonly used method for synthesizing this compound is through the reaction of 3-hydroxyazetidine and pyrrolidine with ethyl chloroformate. This reaction results in the formation of the desired compound with a yield of around 50%.

Scientific Research Applications

2-(3-Hydroxyazetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one has been studied extensively for its potential application in various fields of scientific research. In medicine, this compound has been shown to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid plaques in the brain.
In agriculture, this compound has been studied for its potential as a plant growth regulator. It has been shown to promote plant growth and increase crop yield in various plants, including rice and wheat.

properties

IUPAC Name

2-(3-hydroxyazetidin-3-yl)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-8(11-3-1-2-4-11)5-9(13)6-10-7-9/h10,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPSXFCXRMDJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2(CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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